tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 1807933-85-2
VCID: VC12020560
InChI: InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m0/s1
SMILES: CCN(C(C)CN)C(=O)OC(C)(C)C
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate

CAS No.: 1807933-85-2

Cat. No.: VC12020560

Molecular Formula: C10H22N2O2

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate - 1807933-85-2

Specification

CAS No. 1807933-85-2
Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
IUPAC Name tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m0/s1
Standard InChI Key BCXIODCAQHGGLG-QMMMGPOBSA-N
Isomeric SMILES CCN([C@@H](C)CN)C(=O)OC(C)(C)C
SMILES CCN(C(C)CN)C(=O)OC(C)(C)C
Canonical SMILES CCN(C(C)CN)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure (C₁₀H₂₂N₂O₂, molecular weight 202.29 g/mol) integrates three key functional groups:

  • tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility in organic solvents and stabilizes the amine against undesired reactions.

  • Ethyl carbamate: Provides hydrogen-bonding capability and modulates electronic properties through its carbonyl group.

  • (2S)-1-Aminopropan-2-yl backbone: Introduces chirality, critical for interactions with biological targets such as enzymes or receptors.

The stereochemistry at the C2 position (S-configuration) is essential for its pharmacological relevance, as enantiomeric purity often dictates binding affinity and metabolic stability.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Nametert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
Molecular FormulaC₁₀H₂₂N₂O₂
Molecular Weight202.29 g/mol
Stereochemistry(2S)-configuration
Functional Groupstert-butyl carbamate, ethyl carbamate, primary amine

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically involves a multi-step sequence starting from tert-butyl carbamate and enantiomerically pure 1-amino-2-propanol. Key steps include:

  • Ethylation: Reaction of tert-butyl carbamate with ethylating agents (e.g., ethyl bromide) in the presence of a base such as triethylamine .

  • Stereoselective Coupling: Chiral resolution or asymmetric synthesis ensures the (2S)-configuration, often employing chiral auxiliaries or catalysts .

  • Protection/Deprotection: Sequential protection of the primary amine using tert-butoxycarbonyl (Boc) groups, followed by selective deprotection .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
EthylationEthyl bromide, K₂CO₃, DMF, 60°C85%
Boc ProtectionBoc anhydride, DMAP, CH₂Cl₂, rt78%
Chiral ResolutionChiral HPLC (Chiralpak IA column)>95% ee

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates nucleophilic substitution reactions, necessitating polar aprotic solvents like DMF or THF.

  • Enantiomeric Purity: Achieving >95% ee requires chiral catalysts, as demonstrated in cyclopropanation reactions using cobalt porphyrin complexes .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in chlorinated solvents (e.g., CH₂Cl₂) and THF; sparingly soluble in water.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the carbamate linkage .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.21–3.35 (m, 2H, NCH₂), 2.78 (q, J = 7.2 Hz, 2H, NCH₂CH₃).

  • MS (ESI): m/z 203.2 [M+H]⁺, consistent with the molecular formula C₁₀H₂₂N₂O₂.

Pharmacological and Industrial Applications

Drug Discovery Intermediate

The compound’s primary amine and carbamate groups make it a versatile building block for:

  • GPCR-Targeted Agonists: Structural analogs have been investigated for GPR88 receptor modulation, a target implicated in psychiatric disorders .

  • Peptidomimetics: Serves as a backbone for non-peptide protease inhibitors, leveraging its chiral center for target specificity.

Catalysis and Asymmetric Synthesis

  • Chiral Ligands: The (2S)-amine moiety has been employed in asymmetric catalysis, particularly in cyclopropanation reactions using transition metal catalysts .

ParameterValue
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Analytical and Regulatory Considerations

Quality Control

  • Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% chemical purity.

  • Chiral Purity: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirm enantiomeric excess.

Regulatory Status

  • Non-GMP: Currently labeled "For research use only," pending preclinical toxicity studies for pharmaceutical applications.

Future Directions and Research Gaps

  • Metabolic Profiling: Limited data exist on hepatic metabolism; studies using human microsomes are warranted.

  • Therapeutic Exploration: Potential as a dopamine D3 receptor modulator remains unexplored.

  • Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability .

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